

Technical Support Center: NBI-35965

Pharmacokinetic Challenges in Mice

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Compound of Interest

Compound Name: NBI-35965

Cat. No.: B8022463

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pharmacokinetic challenges with the selective CRF1 receptor antagonist, **NBI-35965**, in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is **NBI-35965** and what is it used for in preclinical research?

A1: **NBI-35965** is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). In preclinical research, it is used to investigate the role of the CRF1 receptor in stress-related disorders, anxiety, depression, and other central nervous system (CNS) conditions.

Q2: What are the known pharmacokinetic properties of **NBI-35965**?

A2: **NBI-35965** is described as a water-soluble compound with bioavailability to the brain upon peripheral administration in rats.^[1] While comprehensive pharmacokinetic data in mice is limited in publicly available literature, studies in rats provide some key parameters. It is important to note that pharmacokinetic profiles can differ significantly between species.

Q3: Is **NBI-35965** orally bioavailable in mice?

A3: While a study in rats reported an oral bioavailability of 34%, specific data on the oral bioavailability of **NBI-35965** in mice is not readily available in the current literature. Researchers should determine the oral bioavailability in their specific mouse strain as part of their experimental validation.

Q4: Does **NBI-35965** cross the blood-brain barrier (BBB) in mice?

A4: **NBI-35965** has been shown to have bioavailability to the brain after peripheral administration in rats.^[1] However, the efficiency of BBB penetration in mice may vary. Some studies have utilized direct intracerebroventricular (i.c.v.) injections in mice, which bypasses the BBB, suggesting that achieving therapeutic concentrations in the brain via systemic administration might be challenging.^[2]

Troubleshooting Guides

Issue 1: Low or Variable Plasma Exposure After Oral Administration

Potential Cause	Troubleshooting Steps
Poor Oral Absorption	<p>While NBI-35965 is water-soluble, its absorption characteristics in the mouse gastrointestinal (GI) tract are not well-documented. Factors such as GI transit time, intestinal metabolism, and potential for efflux by transporters like P-glycoprotein (P-gp) could limit absorption.</p> <p>Recommendation: Conduct a pilot pharmacokinetic study comparing plasma concentrations after oral (p.o.) and intravenous (i.v.) administration to determine the absolute oral bioavailability.</p>
Formulation Issues	<p>Although water-soluble, the stability and solubility of NBI-35965 in the specific vehicle used for oral gavage could be a factor.</p> <p>Precipitation of the compound in the GI tract can lead to incomplete absorption.</p> <p>Recommendation: Ensure the compound is fully dissolved in the vehicle at the intended concentration. Consider using a formulation that enhances solubility and stability, such as a solution with a co-solvent or a buffered solution.</p>
Gavage Technique	<p>Improper oral gavage technique can lead to stress, esophageal or stomach injury, and inaccurate dosing, all of which can affect drug absorption.^{[3][4]} Recommendation: Ensure personnel are properly trained in oral gavage techniques. Consider alternative, less stressful methods of oral administration if variability persists.</p>
Stress-Induced Physiological Changes	<p>The stress of handling and gavage can alter gastrointestinal physiology and drug metabolism, impacting absorption.^{[3][5]}</p> <p>Recommendation: Acclimatize animals to handling and procedures to minimize stress.</p>

Issue 2: Insufficient Brain Penetration and Target Engagement

Potential Cause	Troubleshooting Steps
P-glycoprotein (P-gp) Efflux	<p>P-gp is an efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of the brain.^{[6][7]} It is currently unknown if NBI-35965 is a substrate for mouse P-gp. Recommendation: To investigate if NBI-35965 is a P-gp substrate, a study can be conducted in P-gp knockout mice (<i>mdr1a/1b</i> -/-) or by co-administering a P-gp inhibitor. A significantly higher brain-to-plasma concentration ratio in these models compared to wild-type mice would suggest P-gp mediated efflux.</p>
Low Passive Permeability	<p>The physicochemical properties of a compound determine its ability to passively diffuse across the BBB.^{[8][9]} Recommendation: If P-gp efflux is ruled out, the inherent permeability of NBI-35965 across the BBB might be low. In such cases, direct administration into the CNS (e.g., i.c.v. injection) may be necessary to study its central effects.</p>
Rapid Metabolism in the Brain	<p>While less common, some compounds can be metabolized within the brain itself, leading to lower than expected concentrations.</p> <p>Recommendation: This is more complex to assess but could be investigated using in vitro brain slice or homogenate metabolism assays.</p>

Issue 3: Rapid Metabolism and Clearance

Potential Cause	Troubleshooting Steps
High First-Pass Metabolism	<p>After oral absorption, a drug passes through the liver where it can be extensively metabolized before reaching systemic circulation. The metabolic stability of NBI-35965 in mouse liver microsomes has not been reported.</p> <p>Recommendation: An in vitro metabolic stability assay using mouse liver microsomes can provide an estimate of the intrinsic clearance of NBI-35965. This can help predict its susceptibility to first-pass metabolism.</p>
Rapid Systemic Clearance	<p>Even after entering the bloodstream, the drug may be rapidly cleared by the liver and/or kidneys. Recommendation: A full pharmacokinetic study with i.v. administration will determine the systemic clearance and half-life of NBI-35965 in mice.</p>

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **NBI-35965** in Rats

Parameter	Value	Species	Route of Administration	Reference
Oral Bioavailability	34%	Rat	Oral	--INVALID-LINK--
Volume of Distribution	17.8 L/kg	Rat	-	--INVALID-LINK--
Plasma Clearance	17 mL/min/kg	Rat	-	--INVALID-LINK--
Half-life	12 hours	Rat	-	--INVALID-LINK--

Note: Mouse-specific pharmacokinetic data for **NBI-35965** is not readily available in the public domain.

Experimental Protocols

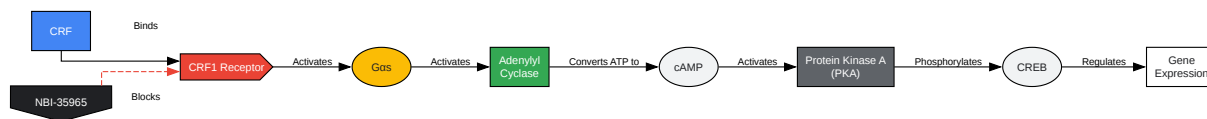
Protocol 1: Determination of Oral Bioavailability in Mice

- Animal Model: Use the desired strain of mice (e.g., C57BL/6), with a sufficient number of animals per group (n=3-5) for statistical power.
- Drug Formulation:
 - Intravenous (i.v.) formulation: Dissolve **NBI-35965** in a sterile, isotonic vehicle suitable for i.v. injection (e.g., saline or 5% dextrose).
 - Oral (p.o.) formulation: Dissolve **NBI-35965** in a vehicle suitable for oral gavage (e.g., water, 0.5% methylcellulose). Ensure the compound is fully dissolved and stable.
- Dosing:
 - Administer a single i.v. bolus dose (e.g., 1-5 mg/kg) via the tail vein.
 - Administer a single p.o. dose (e.g., 10-30 mg/kg) by oral gavage.
- Sample Collection: Collect sparse blood samples from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
- Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalysis: Quantify the concentration of **NBI-35965** in plasma samples using a validated analytical method, such as LC-MS/MS.
- Data Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both i.v. and p.o. routes. Oral bioavailability (F%) is calculated as: $(AUC_{po} / AUC_{iv}) * (Dose_{iv} / Dose_{po}) * 100$.

Protocol 2: In Vitro Metabolic Stability in Mouse Liver Microsomes

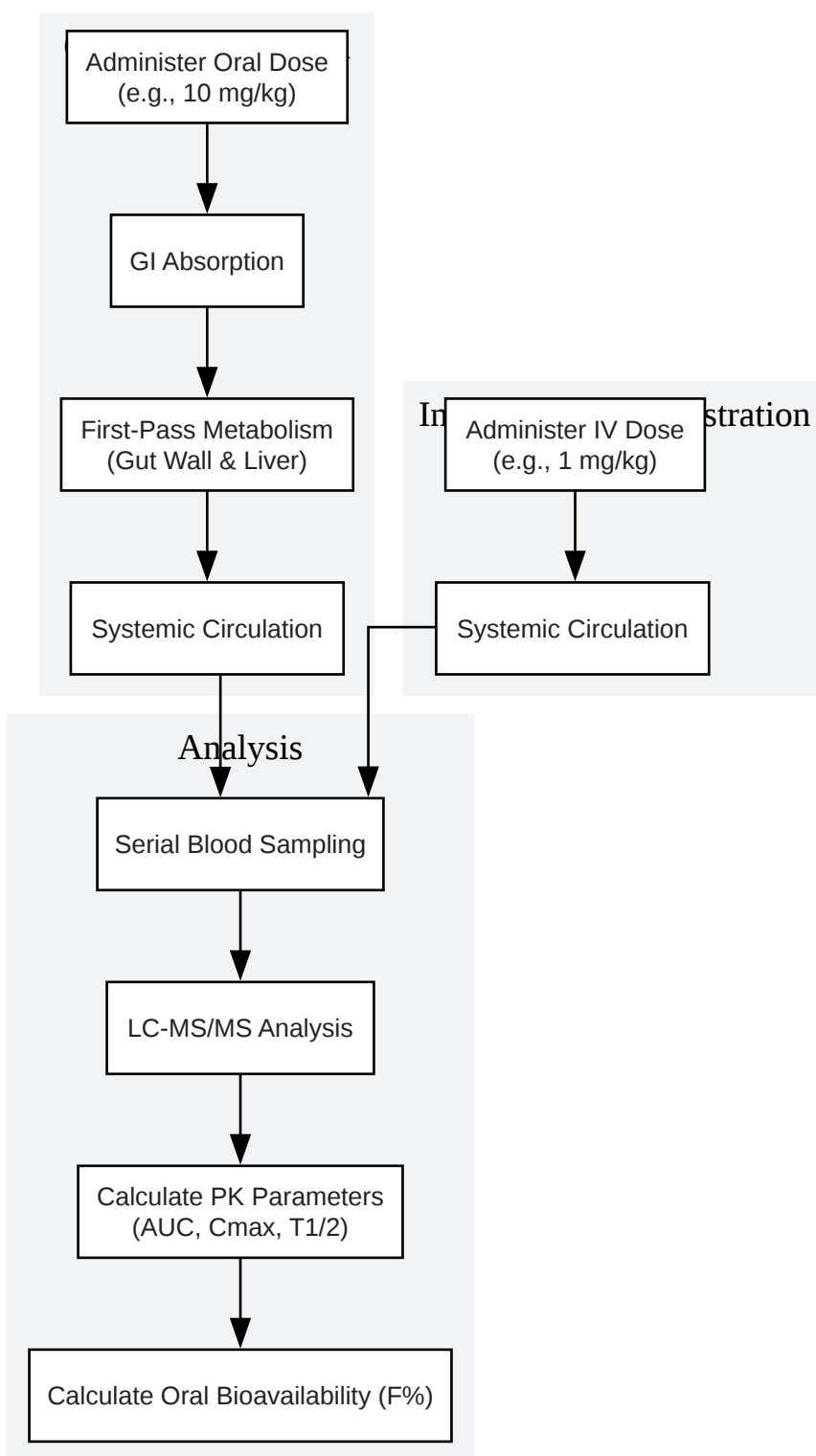
- Materials: Pooled mouse liver microsomes, NADPH regenerating system, **NBI-35965**, and a positive control compound with known metabolic instability (e.g., testosterone).
- Incubation:
 - Pre-warm a mixture of mouse liver microsomes and buffer to 37°C.
 - Add **NBI-35965** (at a final concentration of, for example, 1 μ M) to initiate the reaction.
 - Start the metabolic reaction by adding the NADPH regenerating system.
- Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
- Analysis: Analyze the remaining concentration of **NBI-35965** in the supernatant using LC-MS/MS.
- Data Analysis: Plot the natural logarithm of the percentage of **NBI-35965** remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life ($t_{1/2}$) is calculated as $0.693 / k$. Intrinsic clearance (CL_{int}) can then be calculated based on the half-life and microsomal protein concentration.

Visualizations



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Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of **NBI-35965**.



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Caption: Experimental workflow for determining oral bioavailability in mice.

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